molecular formula C2HF6LiNO4S2 B1307862 Lithium bis((trifluoromethyl)sulfonyl)azanide CAS No. 90076-65-6

Lithium bis((trifluoromethyl)sulfonyl)azanide

Cat. No. B1307862
Key on ui cas rn: 90076-65-6
M. Wt: 288.1 g/mol
InChI Key: UGEOMRBXRFUYJH-UHFFFAOYSA-N
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Patent
US05072040

Procedure details

22 ml of trifluoromethanesulfonyl chloride were added to a suspension of 3.5 g of lithium nitride in 100 ml of a mixture of DMF and DME (50/50). The nitride dissolved in a few minutes with stirring at ambient temperature. The reaction took place according to the following reaction scheme:
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
nitride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
lithium bis(trifluoromethanesulfonyl)imide

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:8])([F:7])[S:3](Cl)(=[O:5])=[O:4].[Li+:9].[Li+].[Li+].[NH2-:12].CN(C=O)C>COCCOC>[N-:12]([S:3]([C:2]([F:8])([F:7])[F:1])(=[O:5])=[O:4])[S:3]([C:2]([F:8])([F:7])[F:1])(=[O:5])=[O:4].[Li+:9] |f:1.2.3.4,7.8|

Inputs

Step One
Name
Quantity
22 mL
Type
reactant
Smiles
FC(S(=O)(=O)Cl)(F)F
Name
Quantity
3.5 g
Type
reactant
Smiles
[Li+].[Li+].[Li+].[NH2-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Name
mixture
Quantity
100 mL
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCCOC
Step Two
Name
nitride
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
according to the following reaction scheme

Outcomes

Product
Name
lithium bis(trifluoromethanesulfonyl)imide
Type
Smiles
[N-](S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F.[Li+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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